molecular formula C17H30N2O6 B12337662 1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate CAS No. 1381946-82-2

1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate

Cat. No.: B12337662
CAS No.: 1381946-82-2
M. Wt: 358.4 g/mol
InChI Key: MSEZMIUXSKNYKZ-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate is a heterocyclic compound with the molecular formula C17H30N2O6 It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate typically involves the reaction of diazepane derivatives with tert-butyl esters under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di-tert-butyl 2-methyl 1,4-diazepane-1,2,4-tricarboxylate is unique due to its diazepane ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

1381946-82-2

Molecular Formula

C17H30N2O6

Molecular Weight

358.4 g/mol

IUPAC Name

1-O,4-O-ditert-butyl 2-O-methyl 1,4-diazepane-1,2,4-tricarboxylate

InChI

InChI=1S/C17H30N2O6/c1-16(2,3)24-14(21)18-9-8-10-19(12(11-18)13(20)23-7)15(22)25-17(4,5)6/h12H,8-11H2,1-7H3

InChI Key

MSEZMIUXSKNYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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